molecular formula C18H24N2O B5719094 1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane

1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane

Cat. No. B5719094
M. Wt: 284.4 g/mol
InChI Key: DUIQNQBVGGSWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as Ro15-4513 or flumazenil. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane acts as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. It binds to the receptor, preventing the binding of benzodiazepines and reducing the effects of GABA-A receptor activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane include the reduction of anxiety, promotion of wakefulness, and reversal of the effects of benzodiazepines. It has also been shown to have anticonvulsant properties and to reduce the sedative effects of ethanol.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane in lab experiments is its selectivity for the benzodiazepine site on the GABA-A receptor. This allows for the specific study of this receptor and its role in various physiological processes. However, one limitation of using this compound is its short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for the study of 1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane. One area of research is the investigation of its potential therapeutic applications, such as in the treatment of anxiety disorders or alcohol withdrawal. Another direction is the development of more potent and selective benzodiazepine receptor antagonists for use in research and clinical settings. Additionally, the study of the GABA-A receptor and its role in various physiological processes continues to be an important area of research.

Synthesis Methods

The synthesis of 1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane involves the reaction of 2-methoxynaphthalene with n-butyllithium to form a lithium derivative. This derivative is then reacted with 4-methyl-1,4-diazepane to produce the final product.

Scientific Research Applications

1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation. Flumazenil has been used to study the role of the GABA-A receptor in these processes.

properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-17-16-7-4-3-6-15(16)8-9-18(17)21-2/h3-4,6-9H,5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIQNQBVGGSWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane

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